1,3,5-Tris(4-aminophenoxy)benzene
1,3,5-Tris(4-aminophenoxy)benzene
Brand Name:
Vulcanchem
CAS No.:
102852-92-6
VCID:
VC20855948
InChI:
InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2
SMILES:
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
Molecular Formula:
C24H21N3O3
Molecular Weight:
399.4 g/mol
1,3,5-Tris(4-aminophenoxy)benzene
CAS No.: 102852-92-6
Cat. No.: VC20855948
Molecular Formula: C24H21N3O3
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102852-92-6 |
|---|---|
| Molecular Formula | C24H21N3O3 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 4-[3,5-bis(4-aminophenoxy)phenoxy]aniline |
| Standard InChI | InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2 |
| Standard InChI Key | PAPDRIKTCIYHFI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N |
| Canonical SMILES | C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator